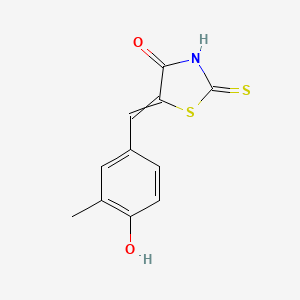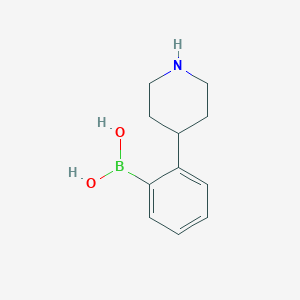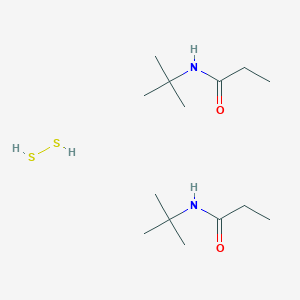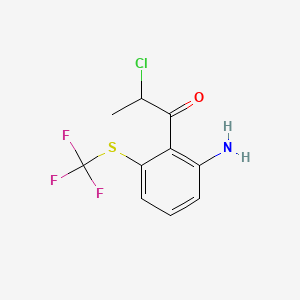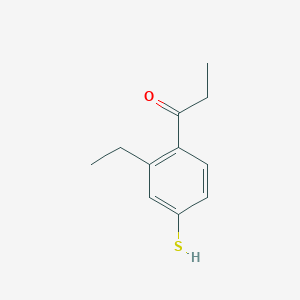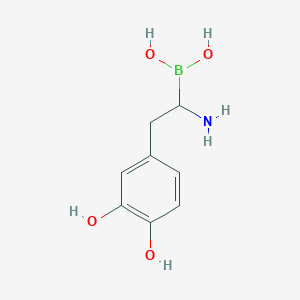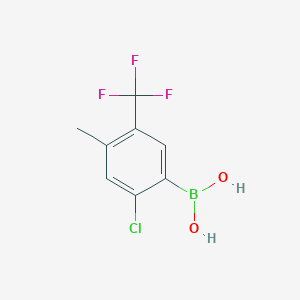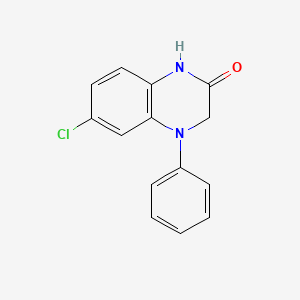
6-Chloro-3,4-dihydro-4-phenyl-2(1H)-quinoxalinone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
6-Chloro-3,4-dihydro-4-phenyl-2(1H)-quinoxalinone is a heterocyclic compound that belongs to the quinoxalinone family. This compound is characterized by its unique structure, which includes a quinoxalinone core with a chlorine atom at the 6th position and a phenyl group at the 4th position. Quinoxalinones are known for their diverse biological activities and have been studied extensively for their potential therapeutic applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-Chloro-3,4-dihydro-4-phenyl-2(1H)-quinoxalinone typically involves the cyclization of appropriate precursors. One common method involves the reaction of 5-chloro-2-trichloroacetamidobenzophenone with primary alkylamines in dimethyl sulfoxide (DMSO). This reaction proceeds through base-catalyzed and/or thermal cyclization, resulting in the formation of the desired quinoxalinone derivative .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the final product.
化学反应分析
Types of Reactions
6-Chloro-3,4-dihydro-4-phenyl-2(1H)-quinoxalinone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoxaline derivatives.
Reduction: Reduction reactions can lead to the formation of dihydroquinoxalinone derivatives.
Substitution: The chlorine atom at the 6th position can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions include various substituted quinoxalinone derivatives, which can exhibit different biological activities and properties.
科学研究应用
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound has shown potential as an antimicrobial and anticancer agent.
Medicine: Research has indicated its potential use in developing new therapeutic agents for treating various diseases.
Industry: It can be used in the development of new materials with specific properties.
作用机制
The mechanism of action of 6-Chloro-3,4-dihydro-4-phenyl-2(1H)-quinoxalinone involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and the biological system being studied.
相似化合物的比较
Similar Compounds
Quinoxaline: A parent compound with a similar core structure but lacking the chlorine and phenyl substitutions.
2(1H)-Quinoxalinone: Another derivative with different substituents at various positions.
Uniqueness
6-Chloro-3,4-dihydro-4-phenyl-2(1H)-quinoxalinone is unique due to its specific substitutions, which confer distinct chemical and biological properties. The presence of the chlorine atom and the phenyl group can significantly influence its reactivity and interactions with biological targets, making it a valuable compound for research and development.
属性
CAS 编号 |
159820-34-5 |
|---|---|
分子式 |
C14H11ClN2O |
分子量 |
258.70 g/mol |
IUPAC 名称 |
6-chloro-4-phenyl-1,3-dihydroquinoxalin-2-one |
InChI |
InChI=1S/C14H11ClN2O/c15-10-6-7-12-13(8-10)17(9-14(18)16-12)11-4-2-1-3-5-11/h1-8H,9H2,(H,16,18) |
InChI 键 |
CFGYWNFEERVMQO-UHFFFAOYSA-N |
规范 SMILES |
C1C(=O)NC2=C(N1C3=CC=CC=C3)C=C(C=C2)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


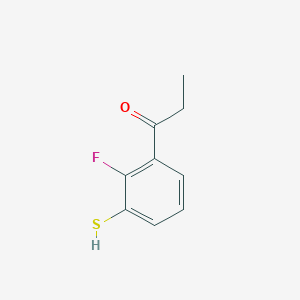
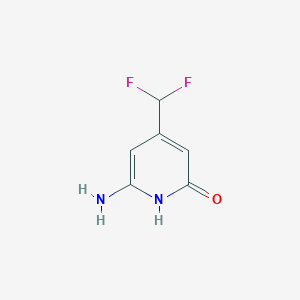
![1-[Bis(trimethylsilyl)methyl]-1-fluoro-3,3,3-trimethyl-1-phenyldisiloxane](/img/structure/B14067978.png)
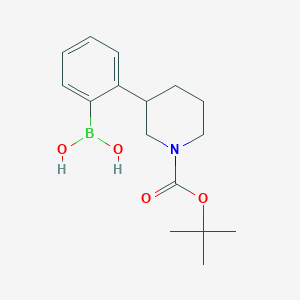
![1-Ethyl-N-(3-(methylsulfonyl)phenyl)-2-(2,2,2-trifluoro-1-hydroxy-1-phenylethyl)-1H-benzo[d]imidazole-6-carboxamide](/img/structure/B14067998.png)
